An In-depth Technical Guide to the Chemical Properties of Hydroxy Tipelukast-d6
An In-depth Technical Guide to the Chemical Properties of Hydroxy Tipelukast-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties, analytical methodologies, and relevant biological context for Hydroxy Tipelukast-d6. This deuterated analog of a major metabolite of Tipelukast is a critical tool in pharmacokinetic and drug metabolism studies.
Core Chemical Properties
Hydroxy Tipelukast-d6 is the deuterated form of Hydroxy Tipelukast, a metabolite of the investigational drug Tipelukast (MN-001). The incorporation of six deuterium atoms provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based quantification.
Below is a summary of the available chemical data for Hydroxy Tipelukast-d6 and its sodium salt.
| Property | Hydroxy Tipelukast-d6 | Hydroxy Tipelukast-d6 Sodium Salt |
| Alternate Name | 4-(3-(3-((4-Acetyl-3-hydroxy-2-propylphenyl)thio)propoxy-d6)-6-(1-hydroxyethyl)-2-propylphenoxy)butanoic Acid[1] | - |
| CAS Number | 1027597-04-1[1] | 34698-41-4 |
| Molecular Formula | C₂₉H₃₄D₆O₇S[1] | C₂₉H₃₃D₆NaO₇S |
| Molecular Weight | 538.73 g/mol [1] | 560.71 g/mol |
| Physical Form | Solid (assumed) | Solid (assumed) |
| Solubility | Soluble in methanol and acetonitrile | Data not publicly available |
| Melting Point | Data not publicly available | Data not publicly available |
| Boiling Point | Data not publicly available | Data not publicly available |
| Storage | Recommended storage for the solid form is at -20°C for up to 3 years, and in solvent at -80°C for up to 1 year. It is advised to protect the compound from light and moisture and to minimize freeze-thaw cycles for solutions. | Data not publicly available |
Biological Context and Mechanism of Action of Parent Compound (Tipelukast)
Hydroxy Tipelukast-d6 is a metabolite of Tipelukast, a drug candidate with anti-inflammatory and anti-fibrotic properties.[2] Tipelukast is being investigated for conditions such as idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH).[3][4] The therapeutic effects of Tipelukast are attributed to its multi-faceted mechanism of action, which includes:
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Leukotriene (LT) Receptor Antagonism : Tipelukast blocks the action of leukotrienes, which are inflammatory mediators.[3][4][5]
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Phosphodiesterase (PDE) Inhibition : It primarily inhibits PDE3 and PDE4, leading to an increase in cyclic adenosine monophosphate (cAMP), which has anti-inflammatory effects.[3][4][5]
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5-Lipoxygenase (5-LO) Inhibition : By inhibiting 5-LO, Tipelukast reduces the production of leukotrienes.[3][4][5]
These actions collectively contribute to the down-regulation of genes associated with fibrosis and inflammation.[3]
Signaling Pathway of Tipelukast
Caption: Mechanism of action of Tipelukast.
Experimental Protocols
Hydroxy Tipelukast-d6 is primarily utilized as an internal standard in bioanalytical methods to ensure the accuracy and precision of the quantification of Tipelukast and its metabolites in biological matrices.
General Protocol for Synthesis of Deuterated Internal Standards
While a specific synthesis protocol for Hydroxy Tipelukast-d6 is not publicly available, the general approaches for preparing deuterated internal standards include:
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Hydrogen-Deuterium Exchange Reactions : This method involves the exchange of protons for deuterons using a deuterium source like D₂O, often with an acid or base catalyst.[6]
-
Catalytic Deuteration : Unsaturated bonds in a precursor molecule can be saturated with deuterium gas (D₂) in the presence of a metal catalyst.[6]
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Total Synthesis with Deuterated Precursors : This involves a multi-step synthesis starting from commercially available deuterated building blocks.[6]
The position of the deuterium label is crucial and should be on a metabolically stable part of the molecule to prevent in-vivo H/D exchange.[6]
Sample Preparation for LC-MS/MS Analysis
The following is a representative protein precipitation protocol for the extraction of Tipelukast and its metabolites from human plasma using Hydroxy Tipelukast-d6 as an internal standard.
Materials and Reagents:
-
Human plasma
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Tipelukast and Hydroxy Tipelukast-d6 stock solutions (e.g., 1 mg/mL in methanol)
-
Acetonitrile
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Methanol
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Water
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Microcentrifuge tubes
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Vortex mixer
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Microcentrifuge
Procedure:
-
Prepare working standard solutions of Tipelukast and a working solution of the internal standard (Hydroxy Tipelukast-d6).
-
Pipette a small volume of human plasma (e.g., 50 µL) into microcentrifuge tubes.
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Spike the plasma with the Tipelukast working standards for calibration curve and quality control samples.
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Add the Hydroxy Tipelukast-d6 internal standard working solution to all samples except for the blank.
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Add a protein precipitating agent, such as acetonitrile (e.g., 200 µL), to all tubes.
-
Vortex the mixture vigorously for approximately 1 minute to precipitate the plasma proteins.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Forced Degradation Study Protocol
To assess the stability of Hydroxy Tipelukast-d6, a forced degradation study can be performed under various stress conditions.
Procedure:
-
Prepare a stock solution of Hydroxy Tipelukast-d6 in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
Subject aliquots of the stock solution to the following stress conditions:
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Acidic Hydrolysis : Mix with an equal volume of a dilute acid (e.g., 0.1 M HCl) and incubate at an elevated temperature (e.g., 60°C).
-
Alkaline Hydrolysis : Mix with an equal volume of a dilute base (e.g., 0.1 M NaOH) and incubate at an elevated temperature.
-
Oxidative Degradation : Treat with a solution of hydrogen peroxide (e.g., 3%).
-
Thermal Degradation : Heat the solid compound or a solution at a high temperature (e.g., 80°C).
-
Photolytic Degradation : Expose a solution of the compound to a controlled light source.
-
-
At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase for analysis by a stability-indicating HPLC method.
Analytical Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of Tipelukast and its metabolites using Hydroxy Tipelukast-d6 as an internal standard.
| Parameter | Typical Value/Condition |
| Chromatography System | HPLC or UHPLC |
| Analytical Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 - 0.6 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Experimental and Logical Workflows
Workflow for a Forced Degradation Study
Caption: Workflow for a forced degradation study.
